![molecular formula C10H14N2O5 B14454628 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione CAS No. 70791-51-4](/img/structure/B14454628.png)
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H16N2O5. This compound is known for its unique structure, which includes an acetyloxyimino group and a morpholinyl group attached to a butane-1,3-dione backbone. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione typically involves the reaction of morpholine with butane-1,3-dione in the presence of an acetyloxyimino group donor. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The morpholinyl group may also interact with biological membranes or receptors, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-(Morpholin-4-yl)butane-1,3-dione: This compound lacks the acetyloxyimino group but has a similar morpholinyl and butane-1,3-dione structure.
2-(Hydroxyimino)-1-(morpholin-4-yl)butane-1,3-dione: This compound has a hydroxyimino group instead of an acetyloxyimino group.
Uniqueness
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
特性
CAS番号 |
70791-51-4 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
[(1-morpholin-4-yl-1,3-dioxobutan-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H14N2O5/c1-7(13)9(11-17-8(2)14)10(15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
InChIキー |
IOPDXRDUYBDHRM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NOC(=O)C)C(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
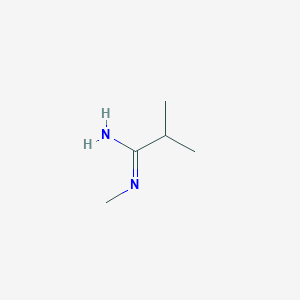
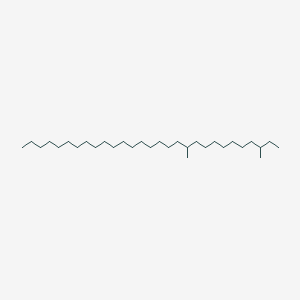
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
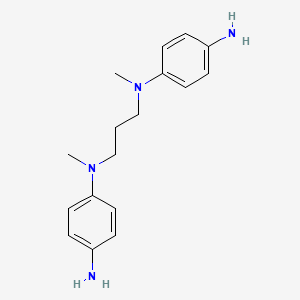
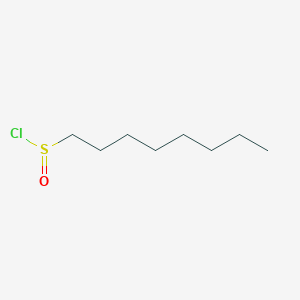
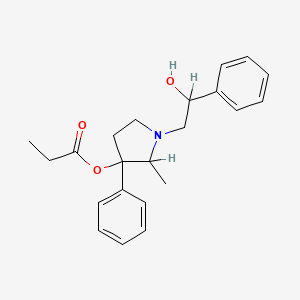

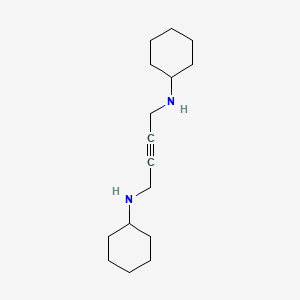
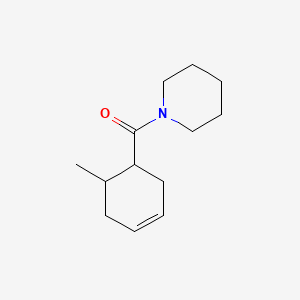
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
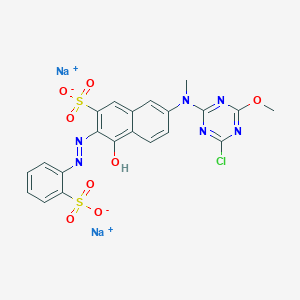
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
